molecular formula C7H10O3 B075209 2-(2-oxocyclopentyl)acetic Acid CAS No. 1460-38-4

2-(2-oxocyclopentyl)acetic Acid

Cat. No.: B075209
CAS No.: 1460-38-4
M. Wt: 142.15 g/mol
InChI Key: OLLLIBGOZUPLOK-UHFFFAOYSA-N
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Description

2-(2-Oxocyclopentyl)acetic acid is an organic compound with the molecular formula C7H10O3. It is characterized by a cyclopentane ring with a ketone group at the second position and an acetic acid moiety attached to the ring.

Scientific Research Applications

2-(2-Oxocyclopentyl)acetic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to take precautionary measures against static discharge . It is advised to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

The synthesis of 2-(2-oxocyclopentyl)acetic acid can be achieved through several synthetic routes. One common method involves the Baeyer-Villiger oxidation of 2-(2-oxocyclohexyl)acetic acid, which proceeds via a bicyclic Criegee intermediate . This reaction typically requires the use of peroxyacids such as peroxyacetic acid under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar oxidative processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-(2-Oxocyclopentyl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include peroxyacids for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution. The major products formed from these reactions vary based on the specific conditions and reagents employed .

Comparison with Similar Compounds

2-(2-Oxocyclopentyl)acetic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(2-oxocyclopentyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-3-1-2-5(6)4-7(9)10/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLLIBGOZUPLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393744
Record name 2-(2-oxocyclopentyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1460-38-4
Record name 2-(2-oxocyclopentyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxocyclopentaneacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate (50.0 g, 206 mmol) in HOAc (500 mL) and 6 M HCl (250 mL) was heated at 100° C. for 6 h. The solvent was removed under reduced pressure and the residue was partitioned between EtOAc (500 mL) and H2O (200 mL). Aqueous layer was separated and extracted with EtOAc (2×250 mL). The combined organic layers were washed with H2O (300 mL), brine (300 mL), dried over Na2SO4, decanted and concentrated to yield the title compound as a white solid (22 g). 1H NMR (400 MHz, CDCl3) δ ppm 1.59-1.72 (m, 1H), 1.75-1.90 (m, 1H), 2.03-2.10 (m, 1H), 2.20 (dd, J=10.9, 8.9 Hz, 1H), 2.30-2.40 (m, 2H), 2.40-2.50 (m, 2H), 2.80 (dd, J=15.7, 7.2 Hz, 1H), 11.5 (s, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-oxocyclopentyl)acetic Acid
Reactant of Route 2
2-(2-oxocyclopentyl)acetic Acid
Reactant of Route 3
2-(2-oxocyclopentyl)acetic Acid
Reactant of Route 4
2-(2-oxocyclopentyl)acetic Acid
Reactant of Route 5
2-(2-oxocyclopentyl)acetic Acid
Reactant of Route 6
2-(2-oxocyclopentyl)acetic Acid
Customer
Q & A

Q1: How does the Baeyer-Villiger reaction proceed with 2-(2-oxocyclopentyl)acetic acid, and what evidence suggests stereoelectronic control in this process?

A1: The Baeyer-Villiger reaction with this compound proceeds through a bicyclic Criegee intermediate. [] While the research primarily focuses on the reaction with 2-(2-oxocyclohexyl)acetic acid, it also suggests that the reaction with this compound exhibits some level of stereoelectronic control during the fragmentation of the Criegee intermediate. [] This control is less definitive than with the six-membered ring analog and requires further investigation. Stereoelectronic control implies that the spatial arrangement of electrons in the transition state influences the reaction pathway and product formation. Further studies analyzing the product ratios and comparing them with theoretical predictions could strengthen the evidence for stereoelectronic control in this specific reaction.

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